

Ivermectin Impurity H vs. other Ivermectin impurities (e.g., Impurity A, B, C)

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Compound of Interest

Compound Name: Ivermectin Impurity H

Cat. No.: B601522

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A Comparative Analysis of Ivermectin Impurity H and Other Related Impurities

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Ivermectin Impurity H** against other common ivermectin impurities, namely Impurity A, Impurity B, and Impurity C. The information presented herein is supported by available experimental data to aid in research, drug development, and quality control processes.

Chemical and Physical Properties

Ivermectin impurities are structurally related compounds that can arise during the manufacturing process or through degradation of the active pharmaceutical ingredient (API). Understanding the fundamental properties of these impurities is crucial for their identification, quantification, and for assessing their potential impact on the safety and efficacy of the final drug product.

Ivermectin itself is a mixture of two homologous compounds, Ivermectin B1a and Ivermectin B1b.^[1] The impurities discussed in this guide are closely related to these parent structures.

Ivermectin Impurity H, also known as Ivermectin B1a monosaccharide, is a degradation product of Ivermectin.^{[2][3]} Its chemical name is 4'-O-De(2,6-dideoxy-3-O-methyl- α -L-arabino-

hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a.[\[2\]](#)[\[4\]](#)

Ivermectin Impurity A, or Avermectin B1a, is one of the primary components of the related antiparasitic agent, Abamectin. Abamectin is a mixture of at least 80% avermectin B1a and not more than 20% avermectin B1b.

Ivermectin Impurity B is Avermectin B1b, the other component of Abamectin.

Ivermectin Impurity C, also known as Avermectin B2a, is another related substance.

The table below summarizes the key chemical properties of these impurities.

Impurity Name	Synonyms	Chemical Formula	Molecular Weight (g/mol)	CAS Number
Impurity H	Ivermectin B1a monosaccharide	C41H62O11	730.9	71837-27-9
Impurity A	Avermectin B1a	C48H72O14	873.08	65195-55-3
Impurity B	Avermectin B1b	C47H70O14	859.05	65195-56-4
Impurity C	Avermectin B2a	C48H74O15	891.11	65195-57-5

Comparative Biological Activity and Toxicology

While comprehensive, direct comparative toxicological studies between **Ivermectin Impurity H** and other individual impurities are limited in publicly available literature, information on the parent compounds (avermectins) provides valuable insights. The presence of impurities can impact the purity, potency, and safety of Ivermectin.

Ivermectin Impurity H (Ivermectin monosaccharide) is described as a potent inhibitor of nematode larval development but is noted to be devoid of the paralytic activity characteristic of Ivermectin. This suggests a different biological activity profile compared to the parent drug. A Material Safety Data Sheet for Impurity H indicates a lack of available data on its acute toxicity (oral, dermal, inhalation LD50), as well as its potential for skin corrosion/irritation, carcinogenicity, and reproductive toxicity.

Ivermectin Impurity A (Avermectin B1a) and Impurity B (Avermectin B1b) are the major components of Abamectin and are considered to have very similar biological and toxicological properties. Abamectin is classified as a highly toxic material, though formulated products may have lower toxicity. Symptoms of poisoning in laboratory animals include pupil dilation, vomiting, convulsions, tremors, and coma. Avermectin B1 has been shown to cause developmental toxicity (cleft palate) in mice. It is also highly toxic to fish and aquatic invertebrates.

Ivermectin Impurity C (Avermectin B2a) is known for its potent antiparasitic and insecticidal properties. It can be toxic to non-target organisms, especially aquatic species.

The table below summarizes the available toxicological and biological activity information.

Impurity	Available Toxicological & Biological Activity Data
Impurity H	Potent inhibitor of nematode larval development, but devoid of paralytic activity. No specific LD50 data available.
Impurity A	A major component of Abamectin, which is highly toxic. May cause severe health damage on ingestion or inhalation. Known to cause developmental toxicity in mice. Very toxic to aquatic organisms.
Impurity B	A component of Abamectin with toxicological properties similar to Avermectin B1a. A study on earthworms and cockroaches showed a clear concentration-mortality relationship.
Impurity C	Potent antiparasitic and insecticidal properties. Toxic to non-target organisms, particularly aquatic species. Classified as toxic if swallowed.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

The analysis of Ivermectin and its impurities is predominantly carried out using reversed-phase high-performance liquid chromatography (RP-HPLC). The following protocol is a synthesis of methods described in the European Pharmacopoeia and other relevant studies.

Objective: To separate, identify, and quantify **Ivermectin Impurity H** and other related impurities (A, B, C) from the bulk drug substance.

Materials:

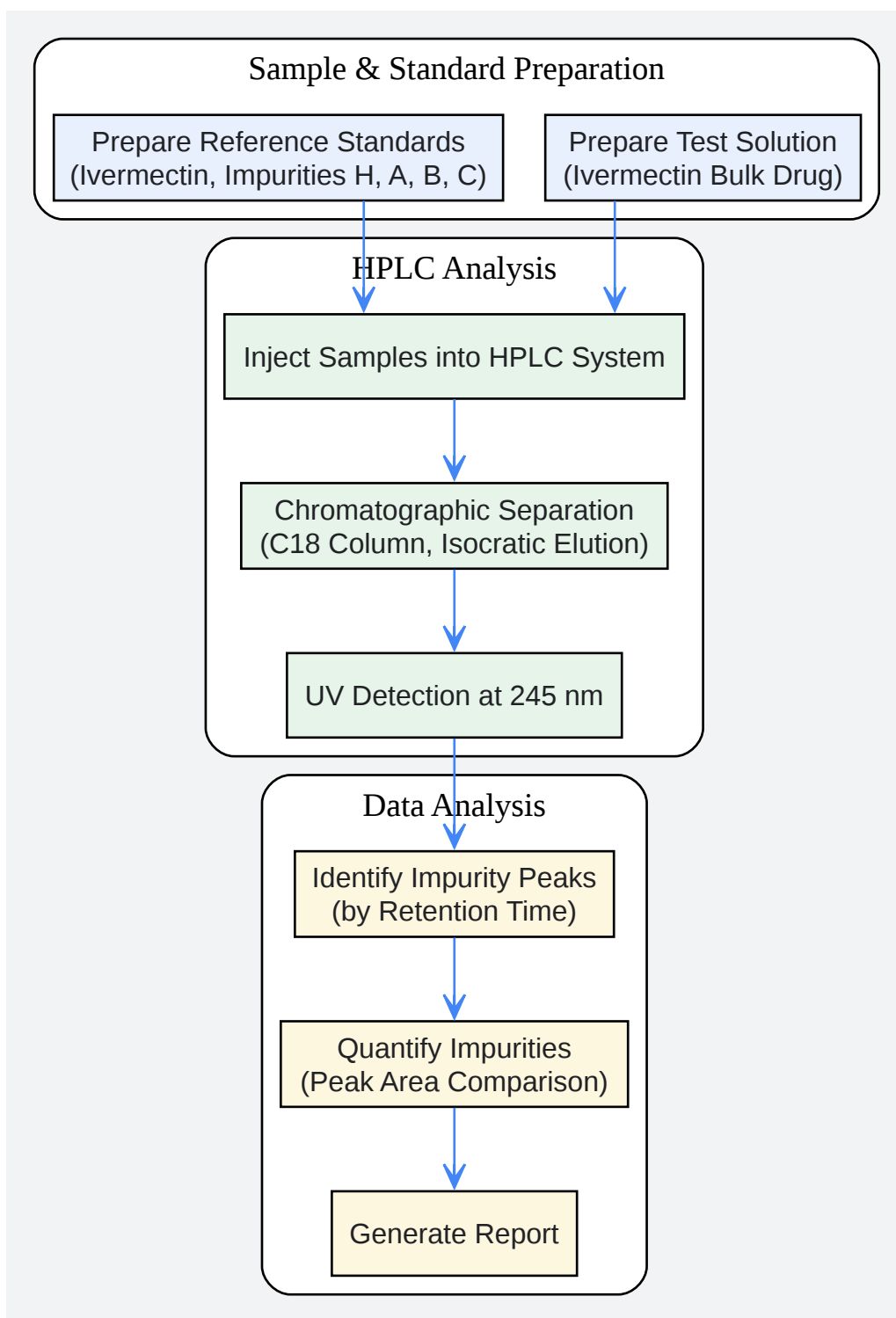
- Ivermectin bulk drug substance
- Reference standards for Ivermectin and its impurities (H, A, B, C)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

- Preparation of Mobile Phase:
 - Prepare a mixture of water, methanol, and acetonitrile in the ratio of 15:34:51 (v/v/v).
 - Degas the mobile phase before use.
- Preparation of Standard Solutions:
 - Reference Solution (a): Accurately weigh and dissolve 40.0 mg of Ivermectin reference standard in methanol and dilute to 50.0 mL with methanol.

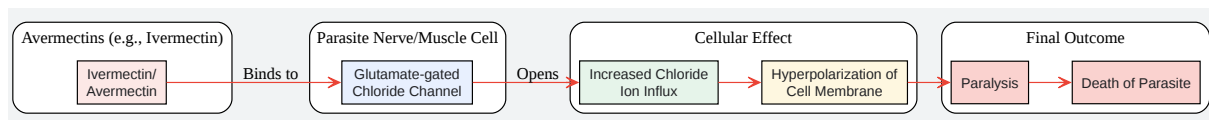
- Impurity Standard Solutions: Prepare individual stock solutions of Impurity H, A, B, and C in methanol at a concentration of approximately 0.8 mg/mL. Further dilute these stock solutions with the mobile phase to achieve a final concentration suitable for detection and quantification.
- Preparation of Test Solution:
 - Accurately weigh and dissolve 40.0 mg of the Ivermectin substance to be examined in methanol and dilute to 50.0 mL with methanol.
- Chromatographic Conditions:
 - Column: Octadecylsilyl silica gel for chromatography (C18), 250 mm x 4.6 mm, 5 μ m particle size.
 - Mobile Phase: Water:Methanol:Acetonitrile (15:34:51 v/v/v).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 245 nm.
 - Injection Volume: 20 μ L.
- Analysis:
 - Inject the standard solutions to determine the retention times and response factors for each impurity.
 - Inject the test solution and record the chromatogram.
 - Identify the impurity peaks in the test solution by comparing their retention times with those of the reference standards.
 - Calculate the percentage of each impurity in the sample.

Visualizations



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Caption: Workflow for HPLC-based analysis of Ivermectin impurities.



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